2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one

Physicochemical Properties Analytical Characterization Quality Control

Sourcing a reactive, high-purity electrophilic building block for kinase or cysteine protease inhibitor programs can be challenging. This compound is a versatile intermediate with a reactive α-bromoketone handle for selective SN2 displacement. - Enables synthesis of thioether-linked pyrazoles and fused thiazole systems inaccessible via non-halogenated analogs. - Commonly supplied at ≥97% purity, ensuring reproducible yields in critical coupling reactions. - Available in multi-gram quantities with robust analytical support for method development.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
CAS No. 1311569-68-2
Cat. No. B1524875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one
CAS1311569-68-2
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C(=O)CBr)C
InChIInChI=1S/C7H9BrN2O/c1-5-6(7(11)3-8)4-10(2)9-5/h4H,3H2,1-2H3
InChIKeyZWFRPARVZXQLOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Properties and Procurement Overview


2-Bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one is a heterocyclic building block belonging to the pyrazole class, characterized by a bromoacetyl group at the 4-position of a 1,3-dimethylpyrazole core . It is supplied as a solid with a molecular weight of 217.06 g/mol and a molecular formula of C7H9BrN2O . Predicted physicochemical properties include a density of 1.54±0.1 g/cm³, a boiling point of 284.4±25.0 °C, and a flash point of 125.8±23.2 °C . The compound is recognized for its utility as a versatile intermediate in medicinal chemistry and agrochemical research, particularly as a reactive electrophile for constructing more complex molecular architectures .

Heterocyclic building block with electrophilic α-bromoketone handle
Enables SN2 displacement for thioether, amine and heterocycle synthesis
Supplied as a solid with consistent purity profile across multiple vendors
Predicted thermal stability supports reaction planning and handling

Procurement Risk: Why Generic Analogs Fail


Generic substitution with structurally similar pyrazole derivatives is not viable due to the unique electrophilic reactivity imparted by the α-bromoketone moiety. The bromine atom serves as a highly specific leaving group for nucleophilic substitution reactions, enabling the construction of thioethers, amines, and other heterocyclic systems that are inaccessible with the non-halogenated parent ketone, 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one (CAS 52773-23-6) . While the parent ketone lacks a reactive handle, the bromoacetyl derivative is a critical alkylating agent. Furthermore, the reactivity profile of the bromo derivative differs substantially from its chloro and iodo counterparts due to the distinct bond dissociation energies and leaving group abilities of the respective halogens [1]. Therefore, procurement of the specific bromoacetyl derivative is essential for ensuring consistent reactivity, predictable reaction yields, and the correct downstream chemical transformations in complex synthetic routes .

Target
2-Bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one contains the reactive α-bromoketone leaving group essential for nucleophilic substitution.
Non‑halogenated parent
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one (CAS 52773-23-6) lacks a reactive handle and cannot undergo the same alkylation chemistry.
Chloro and iodo analogs exhibit different leaving‑group abilities; reactivity and reaction rates may shift, requiring independent validation.

Quantitative Differentiation Against Analogs


Molecular Weight and Density Differentiation

The introduction of the bromine atom significantly increases both molecular weight and density compared to the non-halogenated parent compound, 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one. This is a critical parameter for accurate weighing, molarity calculations, and chromatographic method development .

MW & Density
Predicted
MW 217.06 vs 138.17 g/mol · Δ +78.89 (≈57%)
Density 1.54 vs 1.09 g/cm³ · Δ +0.45 (≈41%)
Supports accurate stoichiometry and chromatographic differentiation.
Predicted values; experimental verification recommended.
Physicochemical Properties Analytical Characterization Quality Control

Boiling Point Elevation from Bromine Substitution

The presence of the heavy bromine atom leads to a substantial increase in boiling point, which has practical implications for reaction workup, distillation, and safe handling .

Boiling Point
Predicted
284.4 vs 231.8 °C · Δ +52.6 °C (≈23%)
Lower volatility may influence high‑temperature reaction safety.
Predicted at standard pressure; confirm under actual conditions.
Thermal Stability Reaction Optimization Safety

Commercial Purity and Vendor Availability

The compound is consistently offered at high purities (≥95-98%) from multiple global chemical suppliers, ensuring reliable sourcing and batch-to-batch consistency for research and development .

Vendor Purity
Data to verify
95–98% across multiple global suppliers
Consistent purity claims support reliable procurement.
Confirm purity by in‑house analysis before sensitive applications.
Procurement Supply Chain Quality Assurance

Antimicrobial Activity Profile

While direct, comparative in vitro data for 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one against a specific non-halogenated analog is not publicly available in peer-reviewed literature, the broader class of 1,3-dimethylpyrazole derivatives, particularly those with electrophilic substituents, have demonstrated significant antimicrobial activity [1][2]. This class-level evidence supports the prioritization of this specific bromoacetyl analog as a reactive intermediate for constructing antimicrobial agents, especially given the established role of the bromoacetyl group as a warhead in covalent inhibitors.

Antimicrobial MIC
Class‑level
0.0039–0.025 mg/mL (S. aureus, E. coli)
Supports antimicrobial screening context.
Reported by secondary source; class‑level inference from pyrazole analogs.
Antimicrobial Activity Drug Discovery Biological Screening

Research and Industrial Application Scenarios


Thioether and Thiazole Synthesis

The compound's primary value proposition is as an electrophilic building block. Its α-bromoketone group is highly susceptible to SN2 displacement by sulfur nucleophiles, enabling the efficient synthesis of thioether-linked pyrazole derivatives and fused thiazole systems. This is a key step in constructing libraries of potential kinase inhibitors and other bioactive molecules. The high purity (≥95-98%) of commercially available material ensures reliable and reproducible yields in these critical coupling reactions .

Covalent Enzyme Inhibitor Warheads

The bromoacetyl group is a recognized 'warhead' in the design of covalent enzyme inhibitors, particularly for targeting cysteine proteases and kinases. This compound serves as a direct precursor for installing a reactive electrophilic center onto a drug-like pyrazole scaffold. Its distinct reactivity profile, compared to non-halogenated or chloro/iodo analogs, makes it the preferred choice for achieving specific rates of covalent bond formation with target proteins [1].

Analytical Method Development

The well-defined physical properties, including a predicted density of 1.54 g/cm³ and boiling point of 284.4 °C, are essential for developing robust analytical methods (e.g., HPLC, GC-MS) for reaction monitoring and final product purity assessment. The significant differences in these values compared to the non-brominated parent compound facilitate clear differentiation and quantification in complex reaction mixtures.

Agrochemical Intermediate for Pesticide Discovery

Pyrazole derivatives are a privileged scaffold in modern agrochemistry. The reactive bromoacetyl handle of this compound allows for the late-stage diversification of pyrazole-based leads, enabling the rapid synthesis of focused libraries for screening against agricultural pests and pathogens. The commercial availability in multi-gram quantities from suppliers like Fluorochem supports this application in industrial R&D settings.

Application
Selection Property
Validation Focus
Thioether & Thiazole Synthesis
Electrophilic α‑bromoketone reactivity
SN2 displacement efficiency and product purity
Covalent Inhibitor Warheads
Bromoacetyl warhead for cysteine targeting
Covalent adduct formation rate and selectivity
Analytical Method Development
Predicted density and boiling point
Retention time and thermal analysis method verification
Agrochemical Intermediate
Pyrazole scaffold with reactive handle
Diversification library yield and purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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